

Spectroscopic Characterization of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,5-Diiodo Thyroaldehyde

CAS No.: 2828-49-1

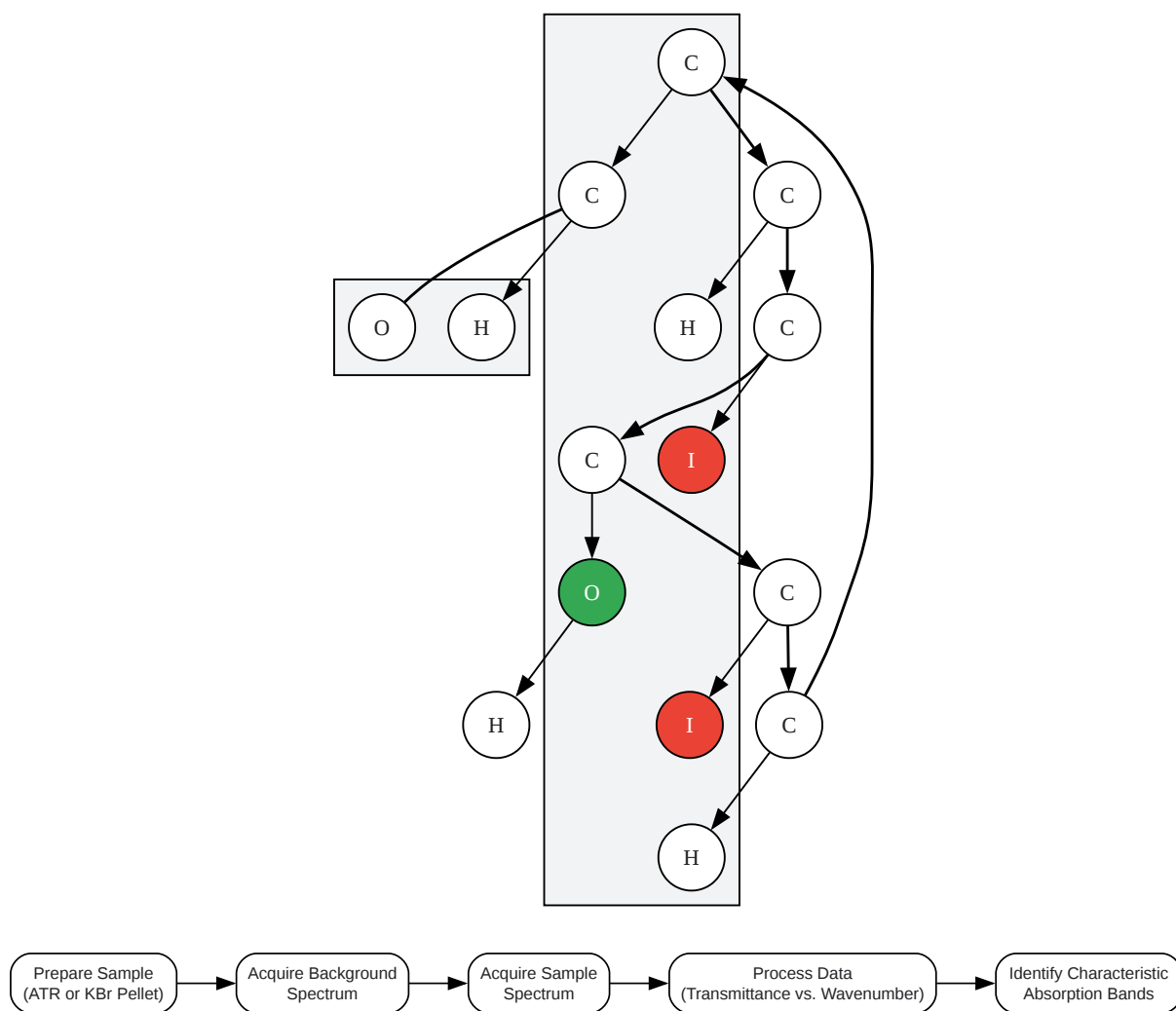
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This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-diiodo-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis, particularly in the development of thyroid hormone analogues.[1] Given the importance of unambiguous structural confirmation, this document outlines the theoretical basis and predicted outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies described herein are grounded in established analytical protocols, ensuring a self-validating system for researchers in drug discovery and organic synthesis.

Molecular Structure and Key Features

3,5-Diiodo-4-hydroxybenzaldehyde (MW: 373.91 g/mol) presents a unique spectroscopic challenge due to its highly substituted aromatic ring.[2] The presence of two iodine atoms, a hydroxyl group, and an aldehyde group on a benzene ring leads to distinct electronic effects that govern its spectral behavior. Understanding these influences is paramount for accurate data interpretation.



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Figure 2: Workflow for FTIR data acquisition and analysis.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3200	Strong, Broad	O-H stretch	Phenolic -OH
~3050	Weak - Medium	C-H stretch	Aromatic C-H
~2850, ~2750	Weak - Medium	C-H stretch (Fermi doublet)	Aldehyde C-H
~1680	Strong, Sharp	C=O stretch	Aldehyde C=O
~1580, ~1460	Medium	C=C stretch	Aromatic Ring
~1250	Medium	C-O stretch	Phenolic C-O
Below 800	Medium	C-I stretch	Carbon-Iodine

Interpretation of the IR Spectrum:

- O-H Stretching (3400 - 3200 cm⁻¹): A strong and broad absorption band in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group. [3]The broadness is a direct consequence of intermolecular hydrogen bonding in the solid state. [4]* C-H Stretching (3050 cm⁻¹, 2850 cm⁻¹, 2750 cm⁻¹): The weak to medium absorption around 3050 cm⁻¹ is typical for aromatic C-H stretching vibrations. [5]The pair of weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ is a highly diagnostic feature for aldehydes, known as a Fermi doublet, arising from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration.
- C=O Stretching (~1680 cm⁻¹): A very strong and sharp absorption band around 1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration of the aromatic aldehyde. Conjugation with the aromatic ring lowers this frequency compared to a saturated aldehyde.
- Aromatic C=C Stretching (~1580, ~1460 cm⁻¹): Medium intensity bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
- C-O Stretching (~1250 cm⁻¹): The stretching vibration of the phenolic C-O bond typically appears as a medium intensity band in this region.

- C-I Stretching (Below 800 cm^{-1}): The carbon-iodine bond stretching vibrations are expected to occur at low frequencies, typically below 800 cm^{-1} , in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

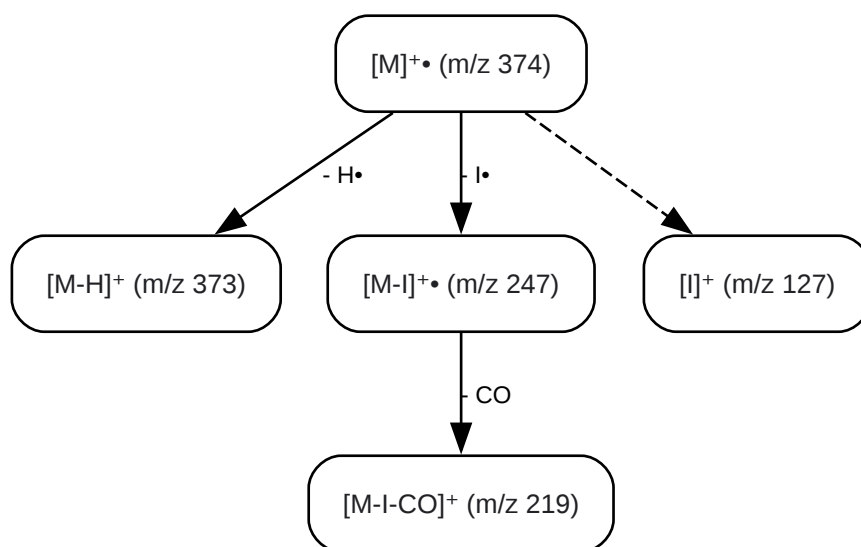
- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote volatilization.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Predicted Mass Spectrum

m/z Value	Proposed Fragment	Interpretation
374	$[\text{C}_7\text{H}_4\text{I}_2\text{O}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
373	$[\text{C}_7\text{H}_3\text{I}_2\text{O}_2]^+$	Loss of $\text{H}\bullet$ from aldehyde
247	$[\text{C}_7\text{H}_4\text{IO}_2]^+\bullet$	Loss of an Iodine atom
219	$[\text{C}_6\text{H}_4\text{IO}]^+$	Loss of CO from m/z 247
127	$[\text{I}]^+$	Iodine cation

Interpretation of the Mass Spectrum:

- Molecular Ion (m/z 374): The peak corresponding to the molecular weight of the compound is the molecular ion peak. Due to the presence of the stable aromatic ring, this peak is expected to be reasonably intense. A key feature to note is that iodine is monoisotopic (^{127}I), so there will be no isotopic pattern for the molecular ion peak associated with the halogen, simplifying the spectrum compared to chlorinated or brominated compounds.
- Fragmentation Pathways:
 - Loss of $\text{H}\bullet$ (m/z 373): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion at $[\text{M}-1]^+$.
 - Loss of Iodine (m/z 247): The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a significant peak at $[\text{M}-127]^+$.
 - Loss of CO (m/z 219): Following the loss of an iodine atom, the resulting ion can undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule from the aldehyde group, a characteristic fragmentation of benzaldehydes.
 - Iodine Cation (m/z 127): A peak at m/z 127 corresponding to the iodine cation $[\text{I}]^+$ is also a possibility, confirming the presence of iodine in the molecule.



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Figure 3: Predicted major fragmentation pathways for 3,5-Diiodo-4-hydroxybenzaldehyde in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and complementary dataset for the unambiguous structural elucidation of 3,5-diiodo-4-hydroxybenzaldehyde. The predicted spectra, based on established principles and data from analogous structures, offer a clear roadmap for researchers. The key diagnostic features include the singlet for the two aromatic protons in ^1H NMR, the upfield shift of the iodine-bound carbons in ^{13}C NMR, the characteristic aldehyde and phenolic absorptions in the IR spectrum, and the molecular ion peak with subsequent loss of iodine in the mass spectrum. This guide serves as a robust framework for the analytical characterization of this important synthetic intermediate.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b588470/docs#spectroscopic-characterization-of-3-5-diiodo-4-hydroxybenzaldehyde-a-technical-guide>]

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